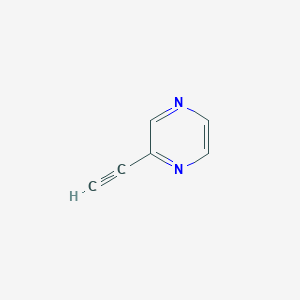
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a type of triazole derivative. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .
Synthesis Analysis
The synthesis of “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” can be achieved from readily available starting 1H-1,2,3-triazole-4-carboxylic acids via several synthetic protocols . For instance, the title compound was synthesized from azido-benzene and ethyl acetyl-acetate .
Molecular Structure Analysis
The molecular structure of “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is characterized by a triazole ring attached to a carboxylic acid group and a phenyl group. The crystal structure of a similar compound, methyl-1H-1,2,4-triazole-3-carboxylate, has been analyzed .
Chemical Reactions Analysis
Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, can undergo various chemical reactions. For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione .
Aplicaciones Científicas De Investigación
Medicine
In the medical field, triazole derivatives like 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid are known for their pharmacological potentials. They are part of a class of drugs that exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Agriculture
Triazole compounds are utilized in agriculture for their role in plant growth regulation and protection. They can act as fungicides, herbicides, and insecticides, contributing to crop yield improvement and disease management .
Material Science
In material science, triazoles are valuable due to their ability to form polymers and coordination compounds. These materials have applications in creating smart materials, coatings, and as components in electronic devices .
Environmental Science
Environmental science benefits from triazoles through their use in environmental monitoring and remediation. They can be part of sensors that detect pollutants or be involved in processes that help in the breakdown of hazardous substances .
Analytical Chemistry
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration and as a reference compound in various chemical analyses .
Biochemistry
In biochemistry, triazole derivatives are used to study enzyme reactions and biological pathways. They can act as inhibitors or activators in enzymatic assays, helping to elucidate the biochemical mechanisms of life processes .
Pharmacology
Triazole derivatives are extensively studied in pharmacology for drug development. They are key components in the synthesis of a variety of therapeutic agents, including antiviral drugs like Ribavirin and antifungal medications such as fluconazole .
Proteomics
In proteomics, triazoles can be used as tagging agents to study protein expression and interaction. They help in the identification and quantification of proteins, which is crucial for understanding cellular functions and disease mechanisms .
Mecanismo De Acción
The mechanism of action of triazole derivatives is often related to their ability to bind in the biological system with a variety of enzymes and receptors . For instance, some triazole derivatives have been proved as treatment for HIV-1 by inhibiting the polymerase activity of reverse transcriptase .
Direcciones Futuras
Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications.
Propiedades
IUPAC Name |
5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBATPBRNKFEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622220 | |
| Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016-57-5 | |
| Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)






![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)



